molecular formula C12H13BrINO2 B8014217 5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide

5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B8014217
M. Wt: 410.05 g/mol
InChI Key: HYXBGJUJQHWIEP-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide: is an organic compound that features a benzamide core substituted with bromine and iodine atoms, as well as a tetrahydro-2H-pyran-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multi-step organic reactions One common approach is to start with a benzamide derivative, followed by selective bromination and iodination reactions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The benzamide core can be subjected to oxidation or reduction reactions to modify its functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities, such as anti-cancer or anti-inflammatory properties.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The halogen atoms and the tetrahydro-2H-pyran-4-yl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

    5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)thiazole: Similar in structure but contains a thiazole ring instead of a benzamide core.

    5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)aniline: Contains an aniline group instead of a benzamide core.

    5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)phenol: Contains a phenol group instead of a benzamide core.

Uniqueness: The uniqueness of 5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide lies in its specific substitution pattern and the presence of both bromine and iodine atoms

Properties

IUPAC Name

5-bromo-2-iodo-N-(oxan-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrINO2/c13-8-1-2-11(14)10(7-8)12(16)15-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXBGJUJQHWIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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